molecular formula C14H17NO3S B13990837 p-Toluidine p-toluenesulfonate CAS No. 14034-62-9

p-Toluidine p-toluenesulfonate

Cat. No.: B13990837
CAS No.: 14034-62-9
M. Wt: 279.36 g/mol
InChI Key: BGKMHCKUGVZEHO-UHFFFAOYSA-N
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Description

p-Toluidine p-toluenesulfonate is an organic compound formed by the combination of p-toluidine and p-toluenesulfonic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Toluidine p-toluenesulfonate can be synthesized through a reaction between p-toluidine and p-toluenesulfonic acid. The reaction typically involves mixing equimolar amounts of p-toluidine and p-toluenesulfonic acid in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions to ensure complete reaction. The product is obtained by cooling the reaction mixture and filtering the precipitate .

Industrial Production Methods: On an industrial scale, the production of this compound involves the same basic principles as the laboratory synthesis but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: p-Toluidine p-toluenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acid derivatives, while reduction results in the regeneration of p-toluidine and p-toluenesulfonic acid .

Scientific Research Applications

p-Toluidine p-toluenesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a model compound for understanding biological sulfonation processes.

    Medicine: Research on this compound includes its potential use in drug development and as a pharmaceutical intermediate.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which p-toluidine p-toluenesulfonate exerts its effects involves the interaction of the sulfonate group with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound can participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of other molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the amine and sulfonate groups, which confer distinct chemical reactivity and applications. The combination of these functional groups allows for versatile use in various chemical and biological processes .

Properties

CAS No.

14034-62-9

Molecular Formula

C14H17NO3S

Molecular Weight

279.36 g/mol

IUPAC Name

4-methylaniline;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H9N.C7H8O3S/c1-6-2-4-7(8)5-3-6;1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,8H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

BGKMHCKUGVZEHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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